molecular formula C12H15F3OSi B12552836 Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane CAS No. 188912-47-2

Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane

Cat. No.: B12552836
CAS No.: 188912-47-2
M. Wt: 260.33 g/mol
InChI Key: VKTAFXGSORXGSS-UHFFFAOYSA-N
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Description

Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is an organosilicon compound with the molecular formula C12H15F3OSi. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a vinyl group and a trimethylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane typically involves the reaction of 4-(trifluoromethyl)phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The vinyl group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The trimethylsilyl group can be easily removed or replaced, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(trifluoromethyl)silane:

    Trimethyl(phenyl)silane:

Uniqueness

Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is unique due to the presence of both a trifluoromethyl group and a vinyl group, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for the development of novel compounds with unique properties and applications .

Properties

CAS No.

188912-47-2

Molecular Formula

C12H15F3OSi

Molecular Weight

260.33 g/mol

IUPAC Name

trimethyl-[1-[4-(trifluoromethyl)phenyl]ethenoxy]silane

InChI

InChI=1S/C12H15F3OSi/c1-9(16-17(2,3)4)10-5-7-11(8-6-10)12(13,14)15/h5-8H,1H2,2-4H3

InChI Key

VKTAFXGSORXGSS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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